

Application Notes and Protocols for In Vivo Mouse Studies with SKLB1002

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	SKLB1002
Cat. No.:	B612002

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Introduction

SKLB1002 is a potent, ATP-competitive, and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase.[1][2][3] By targeting VEGFR2, **SKLB1002** effectively blocks the VEGF signaling pathway, a critical regulator of angiogenesis, which is the formation of new blood vessels.[4][5][6] Its mechanism of action involves the inhibition of VEGF-induced phosphorylation of VEGFR2 and its downstream signaling cascades, including the MAPK (ERK1/2, JNK, p38), FAK, and Src pathways.[3][4][5][7][8] This disruption of signaling leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing angiogenesis.[4][5][7] Consequently, **SKLB1002** has demonstrated significant anti-angiogenic and anti-tumor activity in various preclinical models, making it a promising candidate for cancer therapy and for studying angiogenesis-dependent diseases.[5][6][9]

These application notes provide detailed protocols for the preparation and administration of **SKLB1002** for in vivo mouse studies, specifically for systemic administration in tumor models and topical application in ocular angiogenesis models.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of SKLB1002

Kinase Target	IC50 (nM)
VEGFR2	32
c-Kit	620
Ret	2500
FMS	2900
PDGFR α	3100
Aurora A	3900

Data sourced from Sigma-Aldrich product information.

Table 2: In Vivo Anti-Tumor Efficacy of SKLB1002 in Mouse Xenograft Models

Tumor Model	Mouse Strain	Administration Route	Dosage Regimen	Tumor Growth Inhibition (%)	Reference
SW620 (human colon)	Athymic mice	Intraperitoneal (i.p.)	100 mg/kg/day	72	
HepG2 (human liver)	Athymic mice	Intraperitoneal (i.p.)	100 mg/kg/day	63	
Human Tumor Xenografts	Athymic mice	Not specified	100 mg/kg/day	>60	[5]

Experimental Protocols

Protocol 1: Preparation of SKLB1002 for Intraperitoneal (i.p.) Injection in Tumor Models

This protocol describes the preparation of **SKLB1002** for systemic administration in mouse xenograft studies. Due to its low aqueous solubility, a co-solvent system is required.

Materials:

- **SKLB1002** powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile 0.9% saline
- Sterile conical tubes
- Vortex mixer

Procedure:

- Vehicle Preparation:
 - Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[10][11]
 - For example, to prepare 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of sterile saline.
 - Vortex thoroughly until a clear, homogeneous solution is formed.
- **SKLB1002** Formulation:
 - Determine the required concentration of **SKLB1002** based on the desired dosage and the average weight of the mice. For a 100 mg/kg dose in a 20g mouse, you would need 2 mg per mouse. Assuming an injection volume of 0.1 mL, the required concentration is 20 mg/mL.

- Weigh the required amount of **SKLB1002** powder.
- First, dissolve the **SKLB1002** powder in the DMSO portion of the vehicle. For the 10 mL example, dissolve the calculated amount of **SKLB1002** in 1 mL of DMSO.
- Gradually add the PEG300, Tween-80, and saline while vortexing to ensure the compound remains in solution.
- Administration:
 - Administer the prepared **SKLB1002** solution to mice via intraperitoneal injection.
 - The typical administration volume for mice is 5-10 mL/kg.
 - Prepare the formulation fresh daily and visually inspect for any precipitation before each injection.

Protocol 2: Preparation of SKLB1002 for Topical Ocular Administration

This protocol is adapted from a study on corneal neovascularization and is suitable for localized anti-angiogenic investigations in the eye.[\[4\]](#)

Materials:

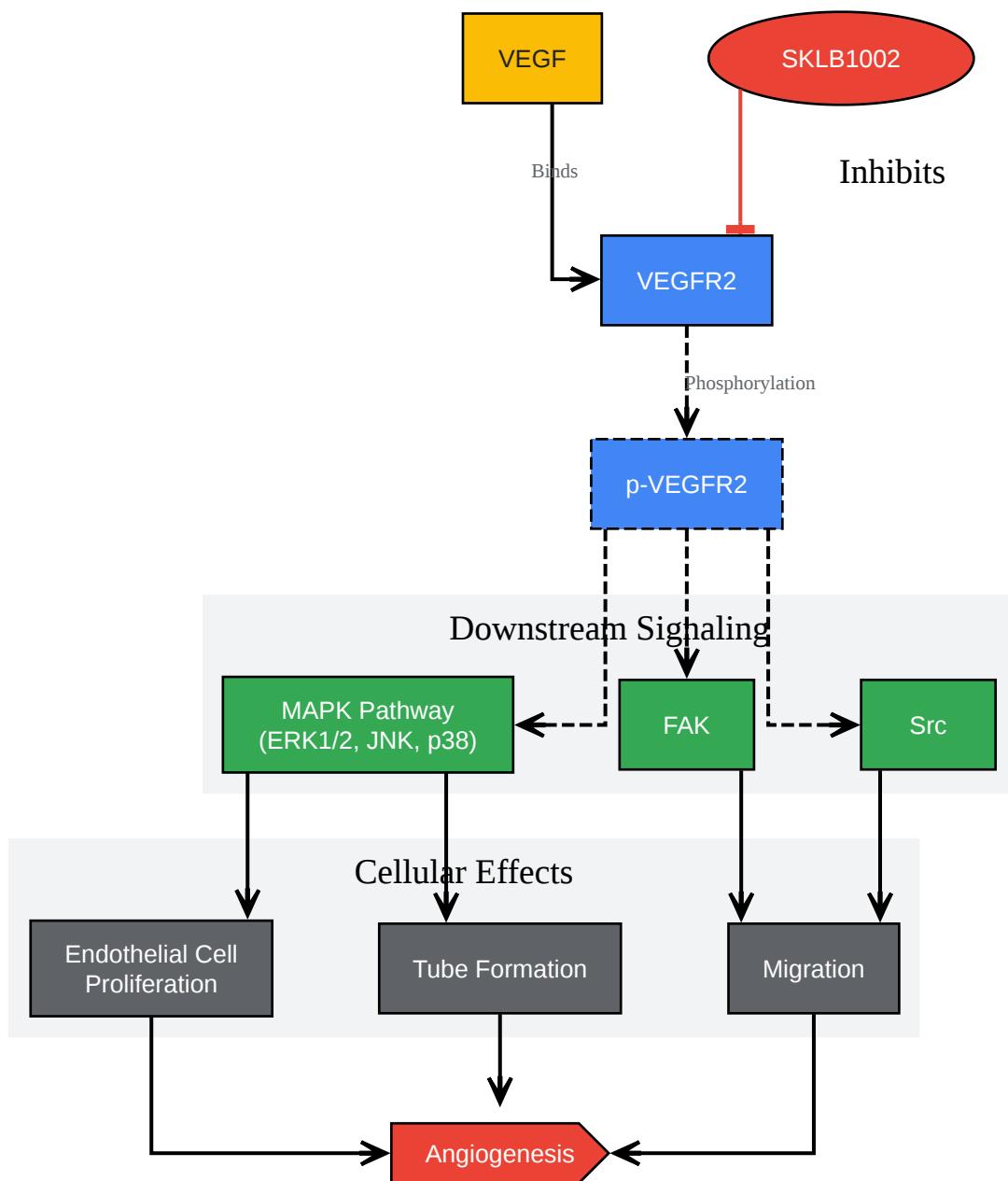
- **SKLB1002** powder
- Carboxymethylcellulose sodium (CMC-Na)
- Sterile phosphate-buffered saline (PBS)
- Sterile conical tubes
- Magnetic stirrer

Procedure:

- Vehicle Preparation (0.5% CMC-Na):

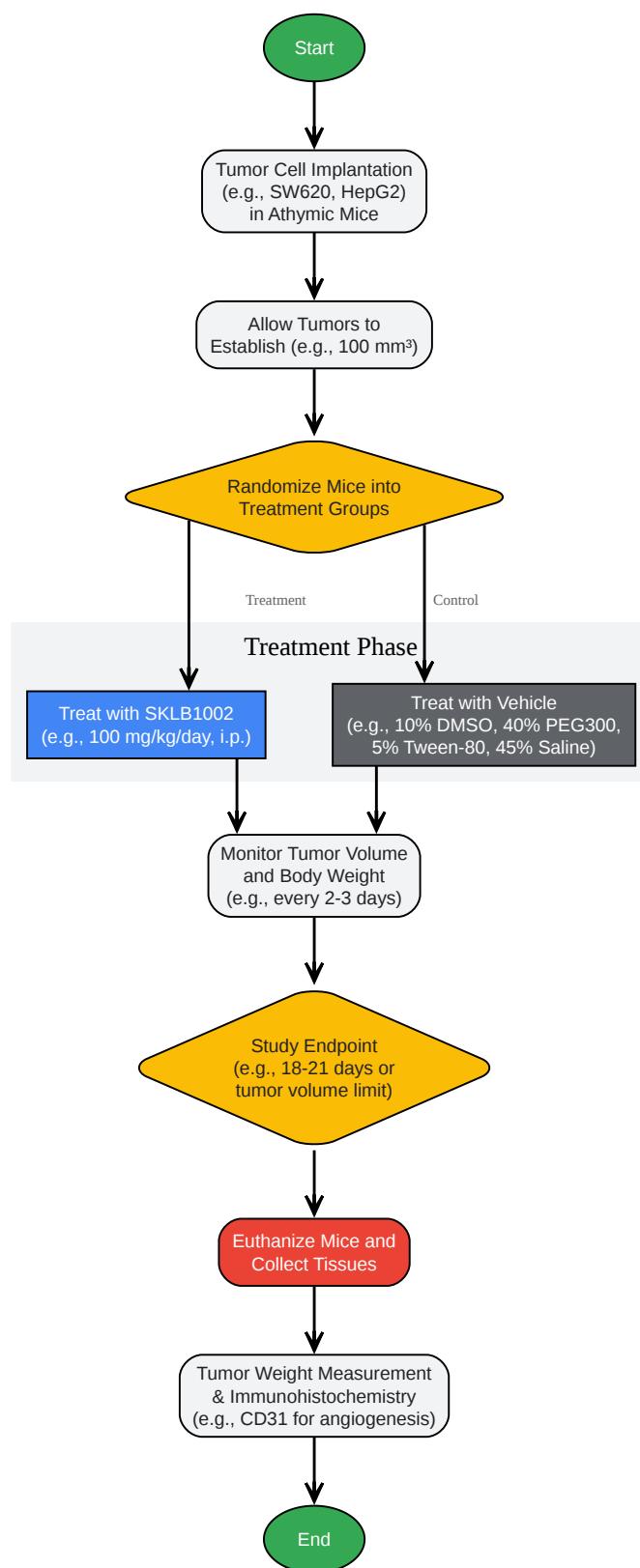
- Weigh 0.5 g of CMC-Na.
- In a sterile beaker, slowly add the CMC-Na to 100 mL of sterile PBS while stirring vigorously with a magnetic stirrer.
- Continue stirring until the CMC-Na is fully dissolved and the solution is homogeneous.
- **SKLB1002** Formulation:
 - A concentration of 0.05 mg/mL has been shown to be effective.[4]
 - Weigh the appropriate amount of **SKLB1002** and add it to the prepared 0.5% CMC-Na vehicle.
 - Stir until the **SKLB1002** is fully suspended.
- Administration:
 - Administer the **SKLB1002** suspension as eye drops to the mice.
 - In the referenced study, the formulation was applied three times per day.[4]

Visualizations



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Caption: **SKLB1002** inhibits VEGFR2 phosphorylation, blocking downstream signaling.

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Caption: Workflow for an in vivo anti-tumor efficacy study of **SKLB1002**.

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